molecular formula C8H11Br2N B2922076 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide CAS No. 1632285-93-8

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide

Cat. No.: B2922076
CAS No.: 1632285-93-8
M. Wt: 280.991
InChI Key: RXWNRQSDCQDAFQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It’s used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Synthesis Analysis

While specific synthesis methods for 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide are not available, 2-(Bromomethyl)pyridine hydrobromide can be used in the preparation of various compounds .


Molecular Structure Analysis

The molecular formula for 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr . The SMILES string representation is Br[H].BrCc1ccccn1 .


Physical and Chemical Properties Analysis

2-(Bromomethyl)pyridine hydrobromide is a white to pink to orange-brown powder or crystals . It has a melting point of 149-152 °C .

Scientific Research Applications

Isostructurality in Halogenated Compounds

One study examines the structural similarities between compounds such as 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide. Despite different substitution patterns, these compounds share a hydrogen-bonded dimer structure, illustrating the unexpected isostructurality that arises from the permutation of classical and “weak” hydrogen bonds (Jones & Vancea, 2003).

Hyperbranched Polyelectrolytes Synthesis

Another significant application is in the synthesis of hyperbranched polyelectrolytes from monomers like 3,5-bis(bromomethyl)pyridine hydrobromide. This synthesis process yields new hyperbranched polyelectrolytes, demonstrating the monomer's role in advancing polymer chemistry. The reaction kinetics and structural investigations of these polymers highlight their potential in various applications (Monmoton et al., 2008).

Organic Synthesis and Catalysis

Further research explores the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation. This process involves an unprecedented ring expansion-oxidation protocol, showcasing the compound's utility in complex organic synthesis and catalytic transformations (D’hooghe et al., 2008).

Efficient Synthesis Methodologies

Another study reports on an efficient and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in producing other valuable chemicals. This method emphasizes the compound's significance in developing sustainable and efficient chemical synthesis processes (Guo et al., 2015).

Safety and Hazards

2-(Bromomethyl)pyridine hydrobromide is classified as Skin Corr. 1B, meaning it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dusts or mists, wearing protective equipment, and handling in a well-ventilated area .

Properties

IUPAC Name

2-(bromomethyl)-3,5-dimethylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWNRQSDCQDAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CBr)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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